(3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide

Chiral Resolution Enantiomeric Purity Procurement Specification

SAR reproducibility requires the defined (R)-enantiomer, not racemate or regioisomer. This chiral piperidine-3-carboxamide (CAS 1568198-29-7) ensures unambiguous biological attribution. - Essential control for CNS GPCR campaigns (muscarinic M4, neurokinin NK2/NK3) - Proven HIV-1 protease inhibition scaffold (IC50 = 3.61 nM for (R)-configuration) - HCl salt variant (LogP 0.537) available for permeability studies Immediate supply with full analytical data. No racemization guaranteed.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B12067619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NCC2CC2
InChIInChI=1S/C10H18N2O/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1
InChIKeyLISFHWSTVXRTSU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Building Block: (3R)-N-(Cyclopropylmethyl)piperidine-3-carboxamide


(3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide (CAS 1568198-29-7) is a chiral piperidine-3-carboxamide derivative with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol [1]. It features a distinct (R) absolute configuration at the 3-position of the piperidine ring, differentiating it from its (3S)-enantiomer (CAS 1567924-96-2) and the racemic mixture (CAS 1016501-58-8) [2]. This compound serves as a versatile research intermediate and building block, with its cyclopropylmethyl amide moiety and piperidine core placing it within compound classes investigated for neurokinin (NK) receptor antagonism, muscarinic acetylcholine M4 receptor modulation, and HIV-1 protease inhibition [3][4].

Stereochemical Control Defined (R)-enantiomer for chiral SAR studies.
Diversification Handle Cyclopropylmethyl amide supports further elaboration.
Scaffold Context Reported in neurokinin, muscarinic, and protease inhibitor research.

Generic Substitution Risks for (3R)-N-(Cyclopropylmethyl)piperidine-3-carboxamide


Generic substitution of (3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide with its racemate or regioisomer introduces uncontrolled variables that can confound biological experiments. Enantiomers, despite sharing identical computed physicochemical properties, can exhibit profoundly different pharmacodynamics due to chiral recognition by biological targets [1]. For instance, the (R)-piperidine-3-carboxamide scaffold has been demonstrated as the optimal stereochemical configuration for HIV-1 protease inhibition in a congeneric series [2]. Furthermore, substituting the 3-carboxamide regioisomer with the 4-carboxamide variant alters the spatial orientation of the key hydrogen bond donor/acceptor pharmacophore, which can abolish target engagement in systems where regiospecific binding is critical. Procurement of the defined (3R)-enantiomer is therefore essential to ensure experimental reproducibility and valid structure-activity relationship (SAR) conclusions.

Enantiomer mismatch

Racemate or (S)-enantiomer may shift target engagement and assay response.

Regioisomer substitution

4-carboxamide regioisomer may alter pharmacophoric orientation, potentially reducing binding.

Salt form interchange

HCl salt may change solubility and permeability profiles, affecting assay conditions.

Product-Specific Evidence for (3R)-N-(Cyclopropylmethyl)piperidine-3-carboxamide


Stereochemical Identity: (3R) vs. (3S) and Racemate

The (3R)-enantiomer (CAS 1568198-29-7) is stereochemically distinct from the (3S)-enantiomer (CAS 1567924-96-2) and the racemate (CAS 1016501-58-8), each possessing unique InChIKeys that encode their three-dimensional configuration [1]. The (3R) form has a Defined Atom Stereocenter Count of 1, while the racemate's stereocenter is undefined, representing a mixture of configurations [2]. This distinction is critical for biological assays where target engagement is stereospecific.

Stereochemical Identity
Head-to-head
(3R) CAS 1568198-29-7 vs. (3S) CAS 1567924-96-2 and racemate. Distinct InChIKeys confirm non-superimposable mirror images.
Enantiomer-specific procurement is critical for SAR studies.
Based on stereochemical database records.
Chiral Resolution Enantiomeric Purity Procurement Specification

Hydrochloride Salt vs. Free Base Properties

The hydrochloride salt (CAS not specifically for the 3R enantiomer, but represented by the racemic HCl salt EN300-42673) exhibits significantly different physicochemical properties compared to the free base [1]. The measured LogP of the HCl salt is 0.537 with a melting point of 186-188°C, while the free base racemate has a computed XLogP3 of -0.1 [2]. This difference in lipophilicity and solid-state properties directly impacts solubility, formulation strategy, and membrane permeability in biological assays.

Salt vs. Free Base
Head-to-head
HCl salt measured LogP 0.537, mp 186-188°C; free base XLogP3 -0.1. ΔLogP ~0.64.
Salt form selection influences solubility and assay compatibility.
Computed vs. experimental LogP may differ.
Solubility LogP Formulation Salt Selection

Regioisomeric Impact: 3-Carboxamide vs. 4-Carboxamide

The position of the carboxamide group on the piperidine ring is a critical determinant of biological activity. In a study of HIV-1 protease inhibitors, the (R)-piperidine-3-carboxamide scaffold (as P2-ligand) delivered the most potent compound (22a) with an IC50 of 3.61 nM, significantly outperforming other regioisomeric and stereochemical variants within the same series [1]. While direct comparative data for the unelaborated core is limited, this class-level evidence demonstrates that the 3-position carboxamide is a privileged pharmacophoric element for engaging key biological targets.

Regioisomer Potency Context
Class-level
IC50 = 3.61 nM for (R)-piperidine-3-carboxamide P2-ligand in HIV-1 protease assay.
Reported potency context for 3-carboxamide regioisomer.
Class-level evidence; direct core comparison not available.
Regioisomer Structure-Activity Relationship Target Engagement

N-Substituent: Cyclopropylmethyl vs. Hydroxycyclohexyl

The N-cyclopropylmethyl substituent modulates the compound's lipophilicity and conformational profile compared to other N-substituted analogs. The closest commercially cataloged analog, (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide (available from Sigma-Aldrich), introduces a polar hydroxyl group and a bulkier cyclohexyl ring, which would increase hydrogen bonding capacity and alter LogP . The cyclopropylmethyl group, in contrast, provides a compact hydrophobic moiety that enhances metabolic stability and can occupy small lipophilic pockets in target proteins, as demonstrated in renin and M4 antagonist programs [1][2].

N-Substituent Profile
Class-level
Cyclopropylmethyl: compact, hydrophobic. Hydroxycyclohexyl analog: adds H-bond donor, increases polarity.
N-substituent choice impacts permeability and metabolic stability profiles.
Based on structural analysis and patent SAR.
N-Substituent SAR Lipophilicity CNS Drug Design

Piperidine-3-Carboxamide as Neurokinin Receptor Scaffold

Piperidine-3-carboxamide derivatives are established scaffolds in neurokinin (NK) receptor antagonist programs. Patent SK-14192003-A3 (Sanofi-Synthelabo) claims piperidinecarboxamide derivatives with strong affinity for human NK2 and NK3 receptors [1]. While the specific (3R)-N-(cyclopropylmethyl) analog is a simpler building block, it serves as a key intermediate for elaborating such pharmacophores. BindingDB data for a more complex piperidine carboxamide analog (CHEMBL2114103) demonstrates IC50 values of 164 nM at NK1 and 577 nM at NK2 receptors, illustrating the scaffold's capacity for target engagement [2].

GPCR Scaffold Validation
Class-level
Elaborated piperidine carboxamide shows IC50 164 nM (NK1) and 577 nM (NK2) in CHO cell assays.
Scaffold reported to support GPCR target engagement.
Data from structurally elaborated analog.
Neurokinin Receptor NK2 Antagonist NK3 Antagonist GPCR

CAS Registry and Vendor Purity Specifications

Procurement must be guided by precise CAS number specification. The (3R)-enantiomer (CAS 1568198-29-7) is distinct from the racemate (CAS 1016501-58-8) and the HCl salt (various CAS, e.g., 1171095-24-1 for the racemic HCl) [1]. Vendor purity specifications range from 95% (AKSci, Enamine via Sigma-Aldrich) to 98% (Leyan) . The free base racemate is available at 95% purity (AKSci), while the (3R) enantiomer is cataloged by multiple vendors but with variable stock status. This heterogeneity necessitates careful vendor qualification to ensure the correct stereoisomer is supplied.

Procurement Specification
Head-to-head
Three distinct CAS numbers: (3R), (3S), and racemate. Vendor purity 95-98%.
Correct CAS specification ensures receipt of intended stereoisomer.
Vendor purity specifications vary; verify before ordering.
CAS Registry Vendor Comparison Purity Specification

Application Scenarios: (3R)-N-(Cyclopropylmethyl)piperidine-3-carboxamide


Stereospecific SAR for CNS GPCR Targets

Procure the (3R)-enantiomer (CAS 1568198-29-7) for structure-activity relationship campaigns targeting CNS GPCRs, such as muscarinic M4 or neurokinin NK2/NK3 receptors, where the cyclopropylpiperidine scaffold is a validated pharmacophore [1][2]. The defined (R)-stereochemistry ensures that observed biological activity can be unambiguously attributed to a single molecular entity, which is a prerequisite for meaningful SAR interpretation and patent filing.

HIV-1 Protease Inhibitor Building Block

Use this compound as a key intermediate for synthesizing P2-ligand analogs of HIV-1 protease inhibitors. Evidence demonstrates that the (R)-piperidine-3-carboxamide configuration delivers superior potency (IC50 = 3.61 nM) compared to other stereochemical and regioisomeric variants in a congeneric series [3]. The cyclopropylmethyl amide handle allows for further diversification while retaining the optimal 3-position carboxamide geometry.

Free Base vs. HCl Salt in Permeability Assays

The significant difference in measured lipophilicity between the free base (XLogP3 = -0.1) and the HCl salt (measured LogP = 0.537) makes this compound an excellent tool for studying salt-form effects on passive membrane permeability, solubility, and cellular uptake in parallel artificial membrane permeability assays (PAMPA) or Caco-2 models [4][5].

Regioisomeric Profiling for Core Hopping

Employ the 3-carboxamide regioisomer as a reference standard when evaluating 'core hopping' strategies that explore 4-carboxamide or 2-carboxamide piperidine analogs. Class-level data from HIV-1 protease inhibitor programs indicates that the 3-position is optimal for engaging the S2 subsite, making this compound a critical control for benchmarking new regioisomeric scaffolds [3].

Application
Selection Property
Validation Focus
CNS GPCR SAR studies
Defined (R)-stereochemistry for chiral SAR
Enantiomer-specific binding and functional assay context
HIV-1 protease inhibitor synthesis
(R)-piperidine-3-carboxamide scaffold
Protease inhibition assay and regioisomer comparison context
Salt-form permeability studies
Free base and HCl salt lipophilicity profiles
Permeability and solubility assay comparisons
Regioisomeric core-hopping reference
3-carboxamide regioisomer as benchmark
Regioisomer-binding geometry and activity comparison context
Quote Request

Request a Quote for (3R)-N-(cyclopropylmethyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.